N-((Vinyloxy)carbonyl)-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Vinyloxy)carbonyl)-L-tryptophan: is a compound that combines the structural features of L-tryptophan, an essential amino acid, with a vinyloxycarbonyl group. This unique combination imparts distinct chemical properties to the molecule, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((Vinyloxy)carbonyl)-L-tryptophan typically involves the reaction of L-tryptophan with a vinyloxycarbonylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the vinyloxycarbonyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-((Vinyloxy)carbonyl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the vinyloxycarbonyl group to a hydroxyl group.
Substitution: The vinyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
N-((Vinyloxy)carbonyl)-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialized materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-((Vinyloxy)carbonyl)-L-tryptophan involves its interaction with specific molecular targets and pathways. The vinyloxycarbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
- N-((Aminooxy)carbonyl)-L-tryptophan
- N-((Methoxy)carbonyl)-L-tryptophan
- N-((Ethoxy)carbonyl)-L-tryptophan
Comparison: N-((Vinyloxy)carbonyl)-L-tryptophan is unique due to the presence of the vinyloxycarbonyl group, which imparts distinct chemical properties compared to its analogs.
Properties
CAS No. |
39897-19-3 |
---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
(2S)-2-(ethenoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H14N2O4/c1-2-20-14(19)16-12(13(17)18)7-9-8-15-11-6-4-3-5-10(9)11/h2-6,8,12,15H,1,7H2,(H,16,19)(H,17,18)/t12-/m0/s1 |
InChI Key |
ZYSDNTTYVOJEHJ-LBPRGKRZSA-N |
Isomeric SMILES |
C=COC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
C=COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.